

Avelumab vs. Pembrolizumab: A Comparative Guide for Bladder Cancer Treatment

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In the landscape of immunotherapy for bladder cancer, avelumab and pembrolizumab have emerged as significant treatment options. Both are immune checkpoint inhibitors that target the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway, but they have distinct mechanisms of action, approved indications, and clinical data supporting their use. This guide provides a detailed comparison of avelumab and pembrolizumab for researchers, scientists, and drug development professionals, focusing on their performance, experimental data, and underlying mechanisms.

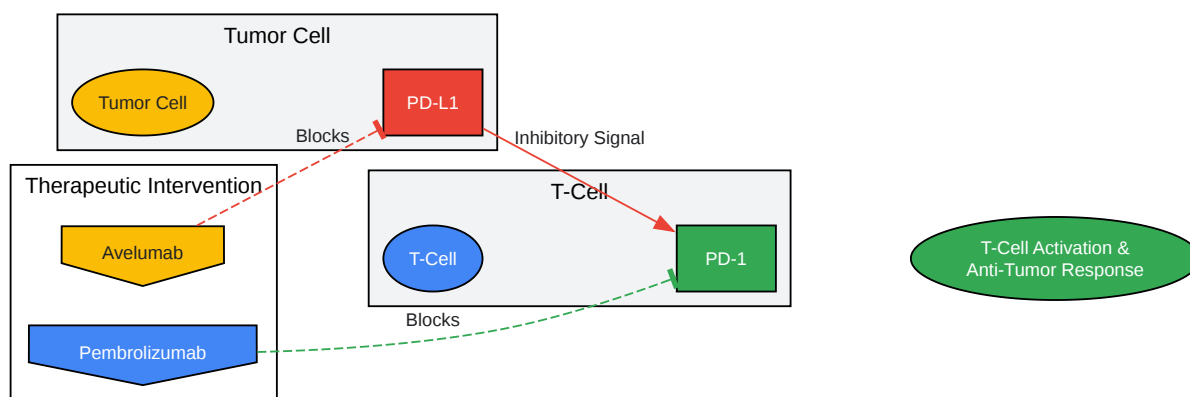
Mechanism of Action

Both avelumab and pembrolizumab function by blocking the interaction between PD-1 and PD-L1, which tumor cells often exploit to evade the immune system. However, they target different components of this pathway.

Avelumab is a human IgG1 monoclonal antibody that specifically targets PD-L1.^{[1][2][3]} By binding to PD-L1 on tumor cells, avelumab prevents it from interacting with the PD-1 receptor on T cells.^{[1][2][3]} This action removes the inhibitory signal, thereby restoring the ability of T cells to recognize and attack cancer cells.^{[2][4]} A unique feature of avelumab is its wild-type IgG1 Fc region, which can engage natural killer (NK) cells to induce antibody-dependent cell-mediated cytotoxicity (ADCC), representing a potential dual mechanism of action.^{[1][4][5]}

Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T cells.^{[6][7][8]} By binding to PD-1, pembrolizumab blocks its interaction with both PD-L1 and PD-L2,

another ligand for PD-1.[9] This blockade releases the "brake" on the immune system, enabling a more robust anti-tumor immune response.[6][7][8]



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Fig. 1: Mechanism of Action of Avelumab and Pembrolizumab.

Clinical Efficacy and Safety

Direct head-to-head randomized trials comparing avelumab and pembrolizumab in bladder cancer are lacking.[10] Therefore, a comparison must be made by examining their pivotal clinical trials in their respective approved settings.

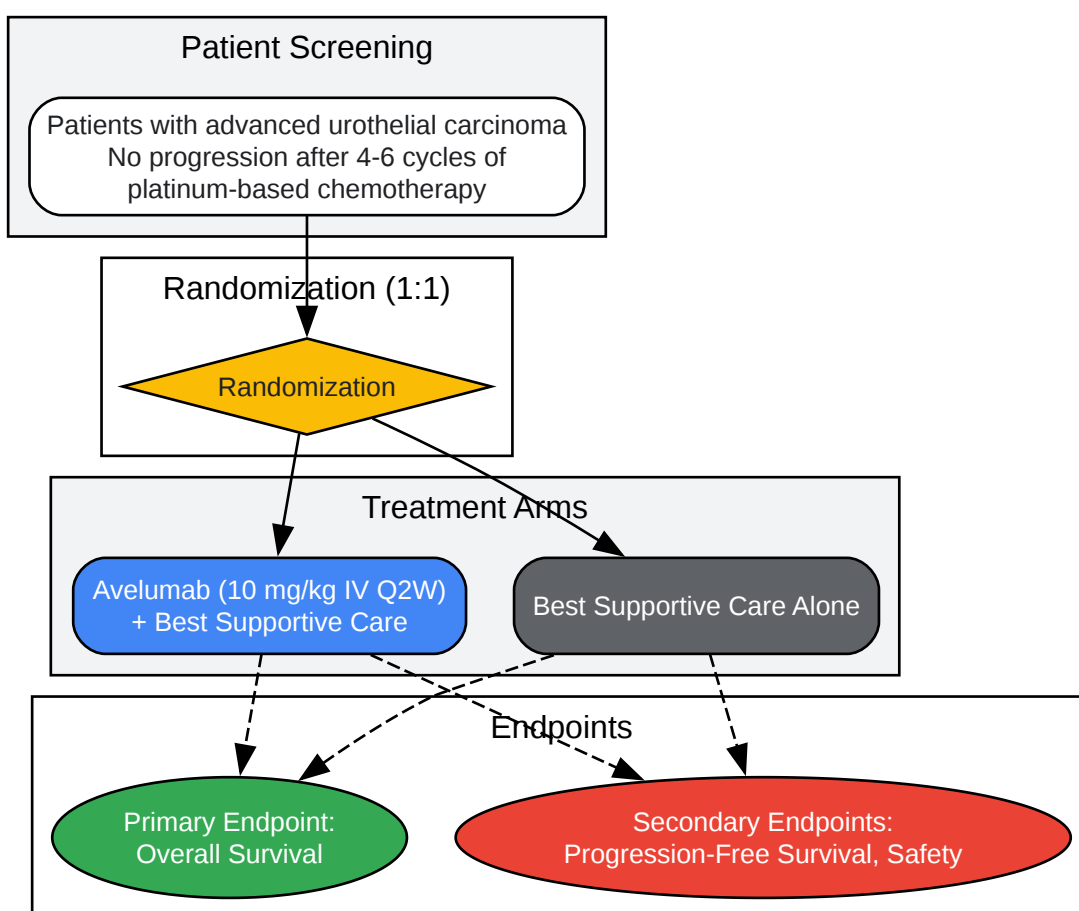
Avelumab: JAVELIN Bladder 100 Trial

The JAVELIN Bladder 100 trial was a phase III study that established avelumab as a first-line maintenance therapy for patients with locally advanced or metastatic urothelial carcinoma who had not progressed on first-line platinum-containing chemotherapy.[11][12]

Experimental Protocol: JAVELIN Bladder 100

- Study Design: Randomized, open-label, multicenter, phase III trial.[11][12]

- Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma whose disease had not progressed after 4 to 6 cycles of first-line platinum-based chemotherapy.[11][12]
- Randomization: Patients were randomized 1:1 to receive either avelumab plus best supportive care (BSC) or BSC alone.[11][12]
- Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg intravenously every 2 weeks.[13]
- Primary Endpoint: Overall Survival (OS).[11][12]
- Secondary Endpoints: Progression-Free Survival (PFS), safety.[11][12]



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Fig. 2: JAVELIN Bladder 100 Experimental Workflow.

Efficacy and Safety Data: JAVELIN Bladder 100

Endpoint	Avelumab + BSC (n=350)	BSC Alone (n=350)	Hazard Ratio (95% CI)	P-value
Median Overall Survival	23.8 months	15.0 months	0.76 (0.63 - 0.91)	0.0036
2-Year Overall Survival Rate	49.8%	38.4%	N/A	N/A
Median Progression-Free Survival	5.5 months	2.1 months	0.54 (0.46 - 0.64)	< 0.0001
2-Year Progression-Free Survival Rate	23.4%	7.1%	N/A	N/A
Any-Grade Treatment- Related Adverse Events (TRAEs)	78.2%	N/A	N/A	N/A
Grade ≥3 TRAEs	19.5%	N/A	N/A	N/A

Data from longer-term follow-up of the JAVELIN Bladder 100 trial.[\[11\]](#)[\[14\]](#)

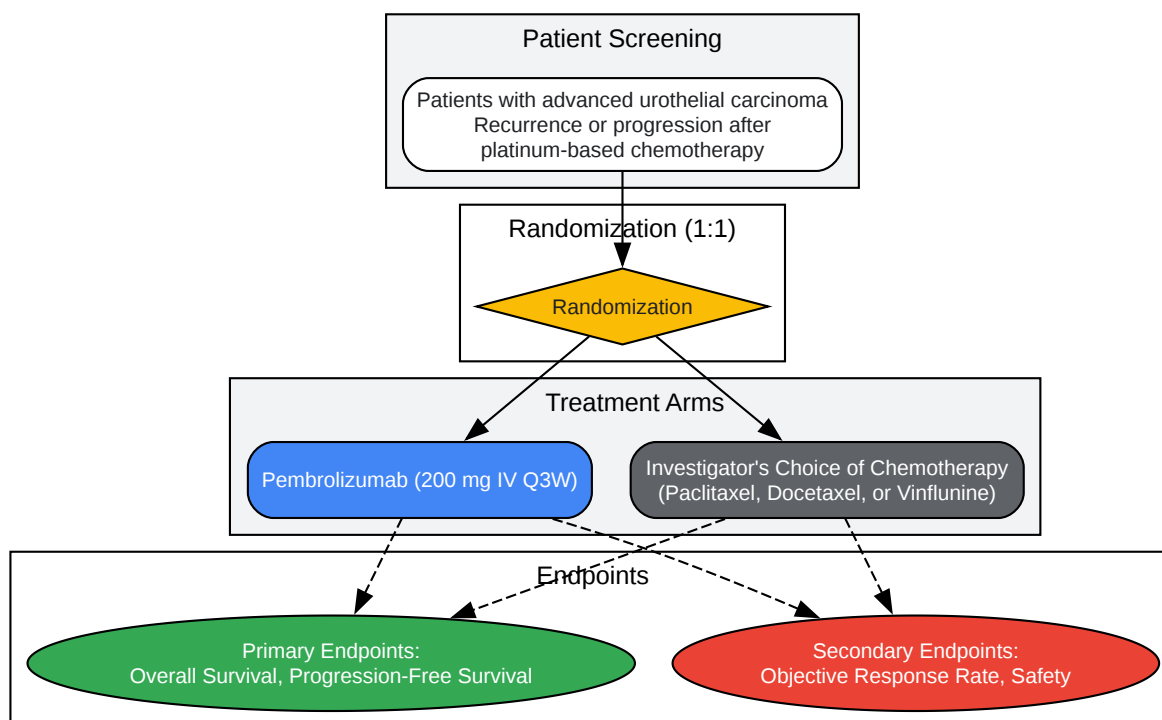
Pembrolizumab: KEYNOTE-045 Trial

The KEYNOTE-045 trial was a phase III study that established pembrolizumab as a second-line treatment for patients with locally advanced or metastatic urothelial carcinoma that has progressed during or after platinum-containing chemotherapy.[\[6\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocol: KEYNOTE-045

- Study Design: Randomized, open-label, multicenter, phase III trial.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Patient Population: Patients with metastatic or locally advanced urothelial cancer that recurred or progressed following platinum-based chemotherapy.[\[16\]](#)[\[17\]](#)

- Randomization: Patients were randomized 1:1 to receive either pembrolizumab or investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[\[15\]](#)[\[17\]](#)
- Treatment Regimen: Pembrolizumab was administered at a dose of 200 mg intravenously every 3 weeks.[\[17\]](#)
- Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[\[15\]](#)
- Secondary Endpoints: Objective Response Rate (ORR), duration of response, and safety.[\[16\]](#)



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Fig. 3: KEYNOTE-045 Experimental Workflow.

Efficacy and Safety Data: KEYNOTE-045

Endpoint	Pembrolizumab (n=270)	Chemotherapy (n=272)	Hazard Ratio (95% CI)	P-value
Median Overall Survival	10.3 months	7.4 months	0.70 (0.57 - 0.86)	0.0003
18-Month Overall Survival Rate	33.2%	19.7%	N/A	N/A
Median Progression-Free Survival	2.1 months	3.3 months	0.96 (0.79 - 1.16)	0.32
Objective Response Rate	21.1%	11.0%	N/A	N/A
Median Duration of Response	Not Reached	4.4 months	N/A	N/A
Any-Grade Treatment-Related Adverse Events	63.6%	Not specified	N/A	N/A
Grade ≥3 Treatment-Related Adverse Events	15.0%	49.3%	N/A	N/A

Data from mature results of the KEYNOTE-045 trial.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Observational and Retrospective Comparisons

While direct randomized comparisons are unavailable, some observational and retrospective studies have attempted to compare the outcomes of avelumab maintenance with second-line pembrolizumab. One such multicenter retro-prospective study (AVePEm) found no significant differences in overall survival and progression-free survival between the two treatment strategies.[\[10\]](#)[\[21\]](#) In this study, the median OS was 27 months for the avelumab group and 26 months for the pembrolizumab group.[\[21\]](#) The median PFS from the start of immunotherapy was 7.5 months for avelumab and 5.5 months for pembrolizumab.[\[10\]](#)[\[21\]](#) It is crucial to note

that these are not direct comparisons from a randomized trial and should be interpreted with caution.

Conclusion

Avelumab and pembrolizumab are both valuable immunotherapies for bladder cancer, but they are established in different clinical settings. Avelumab has demonstrated a significant survival benefit as a first-line maintenance therapy for patients who have not progressed on initial platinum-based chemotherapy. Pembrolizumab has shown superior overall survival compared to chemotherapy in the second-line setting for patients whose disease has progressed after platinum-based chemotherapy.

The choice between these agents is currently dictated by the clinical scenario and their approved indications. Future research, including potential head-to-head trials or real-world evidence analyses, will be crucial to further delineate the comparative effectiveness of these two important therapies and to determine the optimal sequencing of immunotherapy in the management of advanced bladder cancer.

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